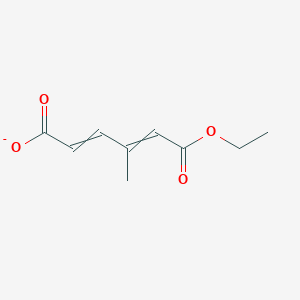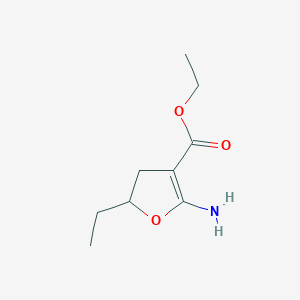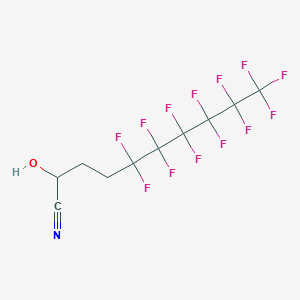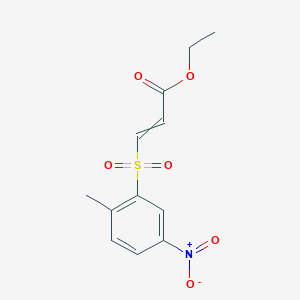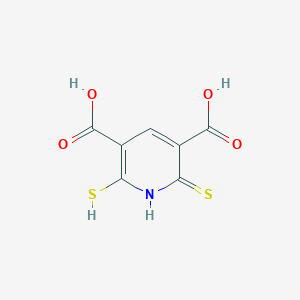
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with sulfanyl and sulfanylidene groups, along with carboxylic acid functionalities at the 3 and 5 positions. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.
Reduction: The sulfanylidene group can be reduced to a sulfanyl group.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfanyl derivatives.
Substitution: Formation of esters or amides.
科学研究应用
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
作用机制
The mechanism of action of 6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid involves its interaction with various molecular targets. The sulfanyl and sulfanylidene groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
- 4,6-Diaryl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile
Uniqueness
6-Sulfanyl-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarboxylic acid is unique due to the presence of both sulfanyl and sulfanylidene groups along with two carboxylic acid functionalities. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
90294-30-7 |
|---|---|
分子式 |
C7H5NO4S2 |
分子量 |
231.3 g/mol |
IUPAC 名称 |
2-sulfanyl-6-sulfanylidene-1H-pyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4S2/c9-6(10)2-1-3(7(11)12)5(14)8-4(2)13/h1H,(H,9,10)(H,11,12)(H2,8,13,14) |
InChI 键 |
PCNXWAPFEGCLJY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=S)NC(=C1C(=O)O)S)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


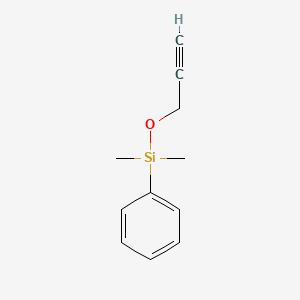
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
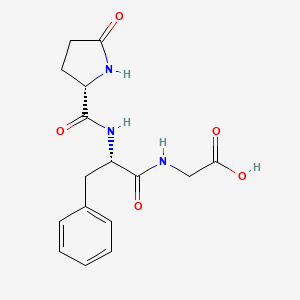
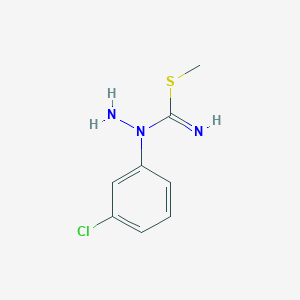
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
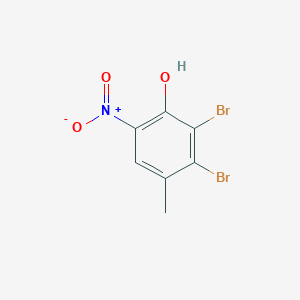
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)


